7-(5-Fluoropyrimidin-2-yl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one
Description
Properties
IUPAC Name |
7-(5-fluoropyrimidin-2-yl)-5,5a,6,8,9,9a-hexahydro-1H-pyrido[4,3-e][1,4]oxazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4O2/c13-9-3-14-12(15-4-9)17-2-1-10-8(5-17)6-19-7-11(18)16-10/h3-4,8,10H,1-2,5-7H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLXRNYZPHPLRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1NC(=O)COC2)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-Fluoropyrimidin-2-yl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 5-fluoropyrimidine with a suitable amine to form an intermediate, which is then cyclized under specific conditions to yield the desired oxazepinone structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-(5-Fluoropyrimidin-2-yl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
7-(5-Fluoropyrimidin-2-yl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 7-(5-Fluoropyrimidin-2-yl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one involves its interaction with specific molecular targets. The fluoropyrimidine moiety can bind to nucleic acids or proteins, potentially inhibiting their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Core Structural Variations
The target compound’s decahydropyrido-oxazepinone core distinguishes it from other heterocyclic systems:
- Thiazolo[4,5-d]pyrimidine derivatives (): Feature a sulfur-containing thiazole ring fused to pyrimidine. These compounds exhibit planar aromatic cores, contrasting with the saturated bicyclic system of the target compound. The reduced saturation in decahydropyrido-oxazepinone may enhance conformational flexibility .
- Benzo[b][1,4]oxazin-3(4H)-one derivatives (): Contain a benzoxazinone scaffold, which is less saturated than the target compound’s core.
- Imidazo[1,2-c]thieno-triazines (): Incorporate a thieno-triazine system with an imidazole ring. These structures are more electron-deficient compared to the target compound’s oxazepinone core, which may influence binding interactions .
Substituent Effects
The 5-fluoropyrimidin-2-yl group in the target compound contrasts with substituents in analogs:
- Phenyl groups (): Electron-rich aromatic substituents in thiazolo-pyrimidines and imidazo-triazines enhance π-π stacking but lack the electronegativity of fluorine. The fluorine atom in the target compound may improve metabolic stability and membrane permeability .
- Methanesulfonyl and methoxy groups (): Sulfonyl and alkoxy substituents in spirocyclic pyrrolo-triazolo-pyridines introduce steric bulk and polar character, differing from the compact, planar fluoropyrimidine group .
Analytical Characterization
- Spectroscopic methods : ¹H NMR and IR () are standard for verifying substituent integration and functional groups. For the target compound, ¹³C NMR and ¹⁹F NMR would be essential to confirm fluoropyrimidine incorporation .
- LC/MS (): Critical for confirming molecular weight and purity in complex heterocycles, especially those with fluorine atoms .
Data Tables
Table 2: Key Reagents and Conditions
| Compound Class | Reagents/Catalysts | Solvent | Temperature/Time | Yield (if reported) |
|---|---|---|---|---|
| Thiazolo-pyrimidine (1) | Glacial acetic acid, DMF | DMF | Microwave, 10–15 min | Not specified |
| Benzo-oxazinone (2) | Cs₂CO₃, Dry DMF | DMF | Room temperature | "Better yields" |
| Spirocyclic derivatives (5) | HATU, TEA, DIEA | DCM/DMF | 75°C, 90 min | Not specified |
Q & A
Q. Table 1. SAR of Key Analogues
| Substituent Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|
| 5-Fluoropyrimidine → Chloropyrimidine | 2.5 µM → 15 µM | Fluorine enhances target affinity |
| Decahydropyrido core saturation | 10 nM → 500 nM | Saturation improves metabolic stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
